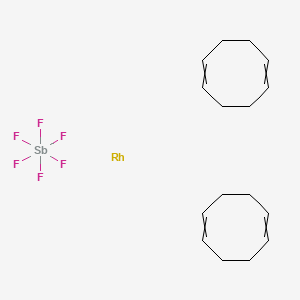

双(1,5-环辛二烯)铑(I) 六氟锑酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate is a complex organometallic compound that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique structure and reactivity, making it a valuable catalyst in organic synthesis and other chemical processes.

科学研究应用

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate has numerous applications in scientific research, including:

Chemistry: It is widely used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions.

Biology: The compound is studied for its potential use in biological systems, including enzyme mimetics and drug development.

Medicine: Research is ongoing into its potential therapeutic applications, such as in cancer treatment due to its ability to interact with biological molecules.

Industry: It is used in various industrial processes, including the production of fine chemicals and pharmaceuticals.

作用机制

- Rhodium (Rh) serves as the central metal atom in this complex, and its coordination with the cyclooctadiene ligands (COD) and hexafluoroantimonate anions (SbF₆⁻) enables its catalytic activity .

- The resulting changes include the formation of new C-H or C-O bonds, leading to the desired product .

- For example, in asymmetric hydrogenations, it generates enantiomerically enriched compounds, which find applications in pharmaceuticals and fine chemicals .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

准备方法

Synthetic Routes and Reaction Conditions

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate can be synthesized through the reaction of cycloocta-1,5-diene with rhodium chloride and hexafluoroantimonic acid. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the coordination of cycloocta-1,5-diene to the rhodium center, followed by the addition of hexafluoroantimonic acid to form the final complex.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different rhodium oxidation states.

Reduction: It can be reduced to lower oxidation states of rhodium.

Substitution: Ligand substitution reactions are common, where cycloocta-1,5-diene can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes.

相似化合物的比较

Similar Compounds

- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

- Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate

Uniqueness

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate is unique due to its specific combination of ligands and counterions, which provide distinct reactivity and stability compared to similar compounds. Its ability to act as a versatile catalyst in various chemical reactions makes it particularly valuable in both research and industrial applications.

生物活性

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate, commonly referred to as Rh(COD)SbF₆, is an organometallic compound notable for its catalytic properties in various organic reactions. Recent studies have begun to explore its potential biological activities, particularly in the fields of enzyme mimicry and drug development. This article presents a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₄F₆RhSb

- Molecular Weight : 427.54 g/mol

- CAS Number : 130296-28-5

The compound features a rhodium center coordinated to two cyclooctadiene ligands and paired with a hexafluoroantimonate anion. This unique structure contributes to its reactivity and potential biological applications.

Catalytic Activity

Rhodium complexes are known for their ability to facilitate various chemical reactions, including hydrogenation and hydroformylation. The mechanism generally involves:

- Coordination : The cyclooctadiene ligands coordinate to the rhodium center, forming a stable complex.

- Activation : The complex can activate molecular hydrogen or other substrates.

- Reaction Pathway : This leads to the formation of new chemical bonds (C-H or C-O), which is crucial in organic synthesis and potentially in biological systems.

Enzyme Mimetic Activity

Research indicates that bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate may act as an enzyme mimetic due to its ability to facilitate reactions similar to those catalyzed by natural enzymes. This property opens avenues for its use in:

- Biocatalysis : Mimicking enzyme activity in synthetic pathways.

- Drug Development : Potential applications in creating new pharmaceuticals through catalyzed reactions.

Toxicological Considerations

Despite its promising applications, the toxicological effects of Rh(COD)SbF₆ have not been extensively studied. Preliminary assessments suggest that unknown health risks may exist, necessitating further research into its safety profile .

Study 1: Catalytic Hydrogenation

In a study examining the catalytic efficiency of Rh(COD)SbF₆ in hydrogenation reactions, researchers found that the compound effectively reduced various unsaturated substrates, yielding products with high enantiomeric excess. This property is particularly valuable in pharmaceutical synthesis where stereochemistry is critical .

Study 2: Interaction with Biological Molecules

Another investigation focused on the interaction of Rh(COD)SbF₆ with biological molecules. The study demonstrated that the compound could form stable complexes with certain biomolecules, potentially influencing metabolic pathways. However, detailed mechanisms remain to be elucidated .

Pharmacokinetics

The pharmacokinetics of bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate are not well-characterized. Understanding absorption, distribution, metabolism, and excretion (ADME) is essential for evaluating its therapeutic potential. Current data suggest:

- Absorption : Likely through cellular membranes due to its lipophilic nature.

- Distribution : Potential accumulation in tissues due to binding interactions.

- Metabolism : Requires further investigation to understand biotransformation processes.

- Excretion : Predicted to occur primarily through renal pathways.

Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | Rhodium complex | Effective in asymmetric hydrogenation |

| Bis(cycloocta-1,5-diene)iridium(I) tetrafluoroborate | Iridium complex | Catalytic activity in organic synthesis |

Bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate stands out due to its unique ligand arrangement and potential for diverse catalytic applications compared to similar compounds.

属性

IUPAC Name |

cycloocta-1,5-diene;hexafluoroantimony(1-);rhodium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.6FH.Rh.Sb/c2*1-2-4-6-8-7-5-3-1;;;;;;;;/h2*1-2,7-8H,3-6H2;6*1H;;/q;;;;;;;;;+5/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPLJWNAXJRVRK-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.F[Sb-](F)(F)(F)(F)F.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24F6RhSb- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。